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Introduction
Fadraciclib (formerly CYC065) is a potent and selective second-generation, orally available

aminopurine inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9

(CDK9).[1] Dysregulation of CDK2 and CDK9 is a hallmark of various cancers, making them

attractive therapeutic targets. Fadraciclib's dual inhibitory action allows for the interrogation of

cancer cell dependencies on both cell cycle progression (mediated by CDK2) and

transcriptional regulation (mediated by CDK9). These application notes provide a

comprehensive overview of the use of Fadraciclib in preclinical and clinical research, with

detailed protocols for key experiments.

Mechanism of Action
Fadraciclib exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9.

CDK9 Inhibition and Transcriptional Control: CDK9, as a component of the positive

transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene

transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP

II).[2] Fadraciclib inhibits CDK9, leading to a decrease in RNAP II phosphorylation. This

selectively downregulates the transcription of short-lived messenger RNAs (mRNAs) that

code for key survival proteins and oncogenes, such as Myeloid Cell Leukemia 1 (MCL1) and
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MYC.[3] The depletion of these anti-apoptotic and pro-proliferative proteins ultimately

induces apoptosis in cancer cells.[3]

CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E, is a key regulator of

the G1 to S phase transition of the cell cycle. Inhibition of CDK2 by Fadraciclib can lead to a

G1 cell cycle arrest, thereby preventing cancer cell proliferation.[4] This is particularly

relevant in cancers with cyclin E amplification or overexpression.

The combined inhibition of CDK2 and CDK9 by Fadraciclib results in a potent anti-proliferative

and pro-apoptotic effect in a variety of cancer models.

Data Presentation
In Vitro Efficacy of Fadraciclib

Target/Cell Line Cancer Type IC50 (nM) Reference

CDK2 - 5 [1][5]

CDK9 - 26 [1][5]

Uterine Serous

Carcinoma (CCNE1-

overexpressing)

Uterine 124.1 ± 57.8 [4]

Uterine Serous

Carcinoma (CCNE1-

low expressing)

Uterine 415 ± 117.5 [4]

Colorectal Cancer

Patient-Derived

Organoids

Colorectal 2650 ± 3920 [6]

In Vivo Efficacy of Fadraciclib
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Cancer Model Treatment Outcome Reference

Colorectal Cancer

Patient-Derived

Xenografts (PDX)

25 mg/kg Fadraciclib,

oral gavage, BID, 5

days/week for 2

weeks

Significant tumor

growth inhibition

compared to control

[6]

Zebrafish Xenograft

Model (Colorectal

Cancer)

Fadraciclib in

combination with

encorafenib

Significant reduction

in tumor size and

increased caspase-3

activation

[7]

Clinical Trial Data for Fadraciclib (NCT04983810)
Trial Phase

Patient

Population
Dosing Key Outcomes Reference

Phase 1/2

Advanced solid

tumors and

lymphoma

Dose escalation

from 50-150 mg

BID, 3-5

days/week.

Recommended

Phase 2 Dose

(RP2D): 100 mg

BID, 5

days/week for 4

weeks.

Well-tolerated.

Partial

Responses

(PRs) in T-cell

lymphoma.

Stable Disease

(SD) in various

solid tumors

including

endometrial,

ovarian, and

pancreatic

cancers. Tumor

shrinkage

observed in a

patient with

squamous non-

small cell lung

cancer with

CDKN2B loss.

[2][5][8][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3596
https://pubmed.ncbi.nlm.nih.gov/40769976/
https://www.benchchem.com/product/b1671856?utm_src=pdf-body
https://www.biospace.com/cyclacel-reports-preliminary-data-from-its-phase-1-2-clinical-trial-of-oral-fadraciclib-in-patients-with-solid-tumors-and-lymphoma-at-ena-2022
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3125
https://www.onclive.com/view/fadraciclib-demonstrates-safety-early-efficacy-signals-in-cdkn2a-b-advanced-solid-tumors
https://clin.larvol.com/trial-detail/NCT04983810
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fadraciclib in

cancer cell lines.

Method: Resazurin Reduction Assay or CellTiter-Glo® Luminescent Cell Viability Assay.[6][10]

Protocol:

Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow

them to adhere overnight.

Prepare a serial dilution of Fadraciclib in culture medium.

Remove the existing medium from the cells and add 100 µL of the Fadraciclib dilutions to

the respective wells. Include a vehicle control (DMSO).

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]

For the Resazurin Assay, add 20 µL of resazurin solution to each well and incubate for 2-4

hours. Measure fluorescence at 560 nm excitation and 590 nm emission.

For the CellTiter-Glo® Assay, add 100 µL of the reagent to each well, mix for 2 minutes on

an orbital shaker, and incubate at room temperature for 10 minutes. Measure luminescence.

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve

to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis
Objective: To assess the effect of Fadraciclib on the protein levels of CDK2 and CDK9

downstream targets.

Protocol:

Seed cells in a 6-well plate and treat with Fadraciclib at various concentrations and time

points.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary

antibodies include:

Phospho-RNA Polymerase II (Ser2)

MCL1

MYC

Cleaved PARP

β-actin (as a loading control)

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary

antibodies for 1 hour at room temperature.

Wash the membrane again and visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Fadraciclib in a mouse xenograft model.

Protocol:

Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g.,

nude or SCID).

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.

Administer Fadraciclib orally (e.g., by gavage) at a predetermined dose and schedule (e.g.,

25 mg/kg, BID, 5 days a week).[6] The control group should receive the vehicle.

Measure tumor volume with calipers every 2-3 days.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting, immunohistochemistry).

Mandatory Visualizations
Signaling Pathway of Fadraciclib's Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1671856?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671856?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. selleckchem.com [selleckchem.com]

2. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in
Patients With Solid Tumors and Lymphoma at ENA 2022 - BioSpace [biospace.com]

3. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic
pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. medchemexpress.com [medchemexpress.com]

5. ascopubs.org [ascopubs.org]

6. ascopubs.org [ascopubs.org]

7. Novel CDK2/CDK9 inhibitor fadraciclib targets cell survival and DNA damage pathways
and synergizes with encorafenib in human colorectal cancer cells with BRAF(V600E) -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. onclive.com [onclive.com]

9. A Study to Investigate Fadraciclib (CYC065), in Subjects With Advanced Solid Tumors and
Lymphoma [clin.larvol.com]

10. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [Application of Fadraciclib in Studying CDK2/9
Dependent Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671856#application-of-fadraciclib-in-studying-cdk2-
9-dependent-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

